1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-carbaldehyde
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Overview
Description
1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-carbaldehyde is a synthetic organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a naphthalene ring system that is fully hydrogenated and substituted with methyl groups and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene intermediate. This intermediate is then subjected to further reactions, including hydrogenation and functional group modifications, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as aluminum chloride or phosphoric acid, can enhance the efficiency of the reactions involved .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-carboxylic acid.
Reduction: Formation of 1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone:
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Another similar compound with applications in perfumery.
Uniqueness
1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-carbaldehyde is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
59742-29-9 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2,5,5-trimethyl-1,3,4,6,7,8-hexahydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H22O/c1-13(2)7-4-5-11-9-14(3,10-15)8-6-12(11)13/h10H,4-9H2,1-3H3 |
InChI Key |
VDQCJWKBSOEGMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1CCC(C2)(C)C=O)C |
Origin of Product |
United States |
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